molecular formula C15H12Cl2N2O2 B5806637 N-[4-(acetylamino)phenyl]-2,6-dichlorobenzamide

N-[4-(acetylamino)phenyl]-2,6-dichlorobenzamide

Cat. No. B5806637
M. Wt: 323.2 g/mol
InChI Key: HGKOBGOJMTWXMP-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2,6-dichlorobenzamide, commonly known as ACPD, is a chemical compound that has gained attention in the scientific community for its potential applications in medical research. ACPD is a member of the benzamide family of compounds, which are known to have various biological activities.

Mechanism of Action

ACPD acts as an agonist for various receptors, including metabotropic glutamate receptors, GABA receptors, and adenosine receptors. It has also been shown to modulate the activity of ion channels, such as calcium and potassium channels. ACPD's mechanism of action is complex and not fully understood, but it is thought to involve the activation of various signaling pathways.
Biochemical and Physiological Effects:
ACPD has been shown to have various biochemical and physiological effects. It has been shown to modulate neurotransmitter release, inhibit synaptic transmission, and reduce neuronal excitability. ACPD has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

ACPD has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-characterized mechanism of action. ACPD is also relatively stable and can be used in a wide range of experimental conditions. However, ACPD has some limitations, including its potential toxicity and the need for appropriate controls in experiments.

Future Directions

There are several future directions for the study of ACPD. One area of interest is the investigation of ACPD's potential therapeutic applications in neurological disorders, such as epilepsy and Parkinson's disease. Another area of interest is the study of ACPD's effects on pain and inflammation, which could lead to the development of new analgesic and anti-inflammatory drugs. Additionally, further research is needed to fully understand ACPD's mechanism of action and its potential interactions with other compounds.

Synthesis Methods

ACPD can be synthesized through a multi-step process that involves the reaction of 4-aminobenzoyl chloride with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then acetylated to yield ACPD.

Scientific Research Applications

ACPD has been extensively studied for its potential applications in medical research. It has been shown to have various biological activities, including the ability to modulate the activity of ion channels, receptors, and enzymes. ACPD has been used in the study of neurological disorders, such as epilepsy and Parkinson's disease, as well as in the investigation of pain and inflammation.

properties

IUPAC Name

N-(4-acetamidophenyl)-2,6-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2/c1-9(20)18-10-5-7-11(8-6-10)19-15(21)14-12(16)3-2-4-13(14)17/h2-8H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKOBGOJMTWXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)phenyl]-2,6-dichlorobenzamide

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